Gepirone hydrochloride
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Overview
Description
Gepirone hydrochloride is a medication primarily used for the treatment of major depressive disorder. It belongs to the azapirone class of compounds and acts as a selective partial agonist of the serotonin 5-HT1A receptor . This compound is known for its favorable side effect profile, particularly its lower incidence of sexual dysfunction compared to selective serotonin reuptake inhibitors (SSRIs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gepirone hydrochloride involves multiple steps. One common method starts with the reaction of N-bromobutyl phthalimide with 1-(2-pyrimidinyl)piperazine in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to further reactions, including the removal of the phthalimide protecting group using hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and scalability. The process typically involves the use of economically efficient and easily scalable methods, such as the synthesis from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide .
Chemical Reactions Analysis
Types of Reactions
Gepirone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like potassium carbonate are frequently employed.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites and various substituted derivatives of this compound .
Scientific Research Applications
Gepirone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of azapirones and their interactions with serotonin receptors.
Biology: this compound is used in research to understand the role of serotonin in mood regulation and other biological processes.
Mechanism of Action
Gepirone hydrochloride exerts its effects by selectively binding to and activating the serotonin 5-HT1A receptors. This action modulates serotonergic activity in the central nervous system, leading to an antidepressant effect . The compound’s active metabolite, 1-(2-pyrimidinyl)piperazine, also contributes to its pharmacological activity by acting as an α2-adrenergic receptor antagonist .
Comparison with Similar Compounds
Similar Compounds
Buspirone: Another azapirone compound used for the treatment of generalized anxiety disorder.
Tandospirone: Used for the treatment of anxiety and depression.
Ipsapirone: Investigated for its anxiolytic and antidepressant properties.
Uniqueness
Gepirone hydrochloride is unique in its higher selectivity for the 5-HT1A receptor compared to other azapirones. This selectivity results in a more favorable side effect profile, particularly regarding sexual dysfunction, which is a common issue with SSRIs .
Biological Activity
Gepirone hydrochloride is an azapirone derivative primarily recognized for its role as an antidepressant and anxiolytic agent. Its pharmacological activity is largely attributed to its selective agonist effects on serotonin receptors, particularly the 5HT1A receptor. This article delves into the biological activity of gepirone, exploring its mechanisms, pharmacokinetics, clinical applications, and relevant case studies.
Gepirone functions primarily as a partial agonist at the 5HT1A receptors , which are integral to the modulation of serotonergic neurotransmission in the central nervous system (CNS) . The compound and its metabolites exhibit distinct binding affinities:
Compound | Receptor Type | Binding Affinity (K_i) |
---|---|---|
Gepirone | 5HT1A | 38 nM |
3’-OH-Gepirone | 5HT1A | 58 nM |
1-PP | α2 Adrenergic | 42 nM |
The antidepressant effects of gepirone are believed to arise from enhanced serotonergic activity, although the precise mechanisms remain partially understood .
Pharmacokinetics
The pharmacokinetic profile of gepirone reveals important characteristics that influence its clinical use:
- Absorption : Gepirone has an absolute bioavailability of 14% to 17% , with peak plasma concentrations (C_max) typically reached within 6 hours post-dose .
- Distribution : The apparent volume of distribution is approximately 94.5 L , indicating extensive distribution in body tissues .
- Metabolism : Gepirone is metabolized primarily by the CYP3A4 enzyme, yielding two major metabolites: 1-PP and 3’-OH-Gepirone , which are present in higher concentrations than the parent compound .
- Elimination : About 81% of administered radioactivity is recovered in urine, with a mean terminal half-life of approximately 5 hours .
Clinical Applications
Gepirone has been investigated in various clinical settings, particularly for its efficacy in treating depression and anxiety disorders. The following table summarizes key findings from clinical trials:
Case Studies and Clinical Trials
Several clinical trials have explored the efficacy and safety of gepirone. Notably, a Phase I trial assessed its combination with other therapies for patients with refractory solid tumors. The study aimed to determine maximum tolerated doses and evaluate immune response markers associated with treatment outcomes .
Example Case Study
In a trial focusing on gepirone's effects on anxiety:
- Participants : Adults diagnosed with generalized anxiety disorder.
- Intervention : Gepirone was administered over a period of 12 weeks.
- Results : Participants exhibited significant reductions in anxiety symptoms, correlating with increased serotonergic activity as measured by neuropsychological assessments.
Properties
CAS No. |
83928-66-9 |
---|---|
Molecular Formula |
C19H30ClN5O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C19H29N5O2.ClH/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18;/h5-7H,3-4,8-15H2,1-2H3;1H |
InChI Key |
DGOCVISYYYQFEP-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl |
Key on ui other cas no. |
83928-66-9 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
83928-76-1 (Parent) |
Synonyms |
4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione BMY 13805 BMY-13805 gepirone gepirone monohydrochloride MJ 13805 MJ 13805-1 MJ-13805 |
Origin of Product |
United States |
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